Rhamnocitrin Rhamnocitrin Rhamnocitrin is a monomethoxyflavone that is the 7-methyl ether derivative of kaempferol. It has a role as a plant metabolite. It is a trihydroxyflavone, a member of flavonols and a monomethoxyflavone. It is functionally related to a kaempferol.
Rhamnocitrin is a natural product found in Populus szechuanica, Alpinia tonkinensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 569-92-6
VCID: VC21337041
InChI: InChI=1S/C16H12O6/c1-21-10-6-11(18)13-12(7-10)22-16(15(20)14(13)19)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3
SMILES:
Molecular Formula: C16H12O6
Molecular Weight: 300.26 g/mol

Rhamnocitrin

CAS No.: 569-92-6

Cat. No.: VC21337041

Molecular Formula: C16H12O6

Molecular Weight: 300.26 g/mol

* For research use only. Not for human or veterinary use.

Rhamnocitrin - 569-92-6

Specification

CAS No. 569-92-6
Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
IUPAC Name 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
Standard InChI InChI=1S/C16H12O6/c1-21-10-6-11(18)13-12(7-10)22-16(15(20)14(13)19)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3
Standard InChI Key MQSZRBPYXNEFHF-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O

Introduction

Structure and Chemical Properties

Rhamnocitrin’s molecular formula is C₁₆H₁₂O₆, with a molecular weight of 300.26 g/mol (Table 1) . It is a 7-methoxy derivative of kaempferol, featuring hydroxyl groups at the 3, 4', and 5 positions. Its structure includes a chromen-4-one backbone with a B-ring hydroxyl group at position 4' and a methoxy group at position 7 .

PropertyValueSource
Molecular FormulaC₁₆H₁₂O₆PubChem
Molecular Weight300.26 g/molPubChem
Boiling Point571.9 ± 50.0 °C (760 mmHg)Chemsrc
Melting Point225–227°CChemsrc
LogP (XLogP3)2.2PubChem
Hydrogen Bond Donors3PubChem
Hydrogen Bond Acceptors6PubChem

Table 1: Key Physical and Chemical Properties of Rhamnocitrin

Pharmacological Activities

Antioxidant Activity

Rhamnocitrin demonstrates robust antioxidant capacity, primarily through free radical scavenging. Its DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity shows an IC₅₀ of 28.38 mM , comparable to other flavonoids like quercetin. The antioxidant mechanism involves chelation of transition metals and upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

Anti-Atherogenic Effects

Rhamnocitrin inhibits lipid peroxidation and oxidative stress in vascular tissues, mitigating atherosclerosis. Studies in animal models reveal reduced foam cell formation and endothelial dysfunction, suggesting therapeutic potential for cardiovascular diseases .

Anti-Inflammatory Activity

By modulating inflammatory pathways, rhamnocitrin suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2). In silico docking studies indicate strong binding affinity to COX-2, with binding energies comparable to celecoxib .

MechanismActivityReference
cGAS/STING Pathway Inhibition↓ Type I IFN and pro-inflammatory cytokines
Apoptosis Reduction↓ Caspase-3 activation
Molecular DockingStable complex with cGAS/STING proteins

Analytical Methods

Isolation and Purification

Rhamnocitrin is typically isolated via UHPLC-MS/MS from plant extracts. For instance, a pharmacokinetic study in rats used this method to quantify rhamnocitrin in plasma .

Structural Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm its structure. Key spectral data include:

  • ¹H NMR: Peaks at δ 7.8 (H-2', 6'), 6.9 (H-3', 5'), and 3.9 (OCH₃) .

  • ESI-MS: [M+H]⁺ at m/z 301.07 .

Derivatives and Glycosides

Rhamnocitrin forms glycosides, such as rhamnocitrin 3-rhamnoside (C₂₂H₂₂O₁₀) and rhamnocitrin 3-glucoside (C₂₂H₂₂O₁₁) . These derivatives exhibit enhanced solubility and bioavailability, though their pharmacological profiles remain understudied.

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